2-((2-Furylmethyl)amino)-2-methylpropan-1-OL
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Overview
Description
2-((2-Furylmethyl)amino)-2-methylpropan-1-OL is an organic compound that features a furan ring attached to an amino group, which is further connected to a methylpropan-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Furylmethyl)amino)-2-methylpropan-1-OL typically involves the reaction of 2-furylmethylamine with 2-methylpropan-1-ol under specific conditions. One common method is the reductive amination of furfural with ammonia, followed by subsequent reactions to introduce the methylpropan-1-ol moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly reagents and adherence to green chemistry principles is often emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((2-Furylmethyl)amino)-2-methylpropan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furfural derivatives, while reduction can produce different alcohols or amines .
Scientific Research Applications
2-((2-Furylmethyl)amino)-2-methylpropan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-((2-Furylmethyl)amino)-2-methylpropan-1-OL involves its interaction with specific molecular targets and pathways. The furan ring and amino group play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Furosemide: A diuretic with a similar furan ring structure.
Furfurylamine: A starting material for pharmaceuticals with a related structure.
Uniqueness
2-((2-Furylmethyl)amino)-2-methylpropan-1-OL is unique due to its specific combination of a furan ring and a methylpropan-1-ol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
2-((2-Furylmethyl)amino)-2-methylpropan-1-OL is an organic compound characterized by the presence of a furan ring and an amino group linked to a methylpropan-1-ol structure. Its potential biological activities, particularly in the fields of antimicrobial and anticancer research, have garnered attention in recent studies. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C11H15N1O1. The structure features a furan ring, which is known for its reactivity and biological significance, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, a study demonstrated that compounds with similar structures can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. Research conducted on various cancer cell lines indicated that the compound could reduce cell viability significantly, pointing towards its potential as a therapeutic agent.
The biological activity of this compound is thought to stem from its interaction with molecular targets such as enzymes and receptors. The furan moiety may facilitate interactions that disrupt cellular processes in pathogens or cancer cells. Further studies are needed to elucidate the precise mechanisms involved.
Study 1: Antimicrobial Efficacy
In a study published in 2023, researchers synthesized several derivatives of furan-based compounds, including this compound. The derivatives were tested against common pathogens. The results indicated that certain modifications to the furan ring enhanced antimicrobial activity, with some compounds showing MIC (Minimum Inhibitory Concentration) values below 100 µg/mL against A. fumigatus and F. temperatum .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of furan derivatives, where this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results demonstrated an IC50 value indicating significant cytotoxicity, particularly against breast and colon cancer cells, suggesting that this compound could serve as a lead structure for further drug development .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Furan ring + amino group + alcohol | Yes | Yes |
Furosemide | Furan ring + sulfonamide | Moderate | No |
Furfurylamine | Furan ring + amine | Yes | Moderate |
Future Directions
The ongoing research into this compound highlights its potential as a versatile compound in medicinal chemistry. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.
- Structure-Activity Relationships (SAR) : Investigating how variations in chemical structure influence biological activity.
- In Vivo Studies : Conducting animal model studies to assess efficacy and safety before clinical trials.
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-2-methylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2,7-11)10-6-8-4-3-5-12-8/h3-5,10-11H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVOHCISDMKPNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406015 |
Source
|
Record name | STK510592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889949-94-4 |
Source
|
Record name | STK510592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.